(2-Methoxycyclopentyl) 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate
Description
The compound “(2-Methoxycyclopentyl) 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate” is a pyrimidine derivative featuring a 4,6-dimethyl-2-methylsulfanyl-substituted pyrimidine ring linked to a propanoate ester with a 2-methoxycyclopentyl group. The methylsulfanyl (MeS) group enhances lipophilicity, while the dimethyl substituents may influence steric and electronic properties. The 2-methoxycyclopentyl ester likely improves metabolic stability compared to simpler esters (e.g., methyl or ethyl) .
Properties
IUPAC Name |
(2-methoxycyclopentyl) 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-10-12(11(2)18-16(17-10)22-4)8-9-15(19)21-14-7-5-6-13(14)20-3/h13-14H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYBQAPQQVYLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)OC2CCCC2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxycyclopentyl) 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate typically involves multiple steps, starting with the preparation of the cyclopentyl and pyrimidinyl intermediates. The key steps include:
Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is functionalized with a methoxy group through a nucleophilic substitution reaction.
Synthesis of the Pyrimidinyl Intermediate: The pyrimidinyl ring is synthesized by reacting appropriate precursors under controlled conditions, often involving a condensation reaction.
Esterification: The final step involves the esterification of the cyclopentyl and pyrimidinyl intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxycyclopentyl) 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Methoxycyclopentyl) 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (2-Methoxycyclopentyl) 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate involves its interaction with molecular targets, such as enzymes or receptors. The methoxy and pyrimidinyl groups may facilitate binding to these targets, leading to a biological response. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyrimidine Ring
The pyrimidine ring’s substitution pattern critically determines physicochemical and biological properties. Key analogs include:
a) Methyl 2-[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate (Compound 2a, )
- Substituents : 4,6-dichloro, 2-MeS.
- Ester : Methyl.
- Key Differences: Chloro groups (electron-withdrawing) increase reactivity but may reduce metabolic stability compared to dimethyl groups (electron-donating).
b) Pyrimidine Derivatives with Heterocyclic Substituents ()
- Substituents: Aminopyrimidine with pyridin-2-ylmethoxy and carbonitrile groups.
- Key Differences :
Ester Group Modifications
The ester group influences solubility, stability, and bioavailability:
- 2-Methoxycyclopentyl Ester : The bulky, oxygenated cyclopentyl group likely slows esterase-mediated hydrolysis, extending half-life in vivo. This contrasts with methyl esters (e.g., Compound 2a), which are more prone to rapid cleavage .
Biological Activity
Molecular Formula
- C : 15
- H : 20
- N : 2
- O : 2
- S : 1
Structural Representation
The compound features a cyclopentyl group, a pyrimidine ring substituted with methyl and methoxy groups, and a propanoate moiety. This unique structure may contribute to its biological activity.
Research indicates that the compound may interact with various biological pathways:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit antimicrobial properties. The presence of the methylsulfanyl group may enhance this activity by altering membrane permeability or inhibiting specific metabolic pathways in bacteria .
- Anticancer Potential : Compounds similar to pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis in malignant cells .
- Enzyme Inhibition : The structural features of the compound suggest potential inhibition of enzymes involved in metabolic processes. For instance, pyrimidine derivatives are known to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis .
Case Studies
- Antimicrobial Efficacy : A study evaluating various pyrimidine derivatives found that certain modifications significantly improved their antibacterial properties against strains like E. coli and Staphylococcus aureus. The compound's structural characteristics were linked to increased potency .
- Cancer Cell Studies : In vitro studies on cancer cell lines demonstrated that compounds with similar structures inhibited growth by inducing apoptosis through caspase activation pathways. These findings suggest a promising avenue for developing new anticancer agents based on this compound .
- Toxicity Assessments : Toxicological evaluations indicate that while some derivatives exhibit potent biological activity, they also require careful assessment to balance efficacy with safety profiles .
Summary of Key Studies
Conclusion from Research
The biological activity of (2-Methoxycyclopentyl) 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate shows promise in various therapeutic areas, particularly in antimicrobial and anticancer applications. However, further studies are essential to elucidate its mechanisms fully and assess its safety profile.
Future Directions
Future research should focus on:
- In vivo Studies : To confirm the efficacy observed in vitro.
- Mechanistic Studies : To better understand how structural modifications influence biological activity.
- Formulation Development : Exploring delivery mechanisms that enhance bioavailability and target specific tissues.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of (2-Methoxycyclopentyl) 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the methoxycyclopentyl and pyrimidinyl substituents. For example, the methoxy group typically resonates at δ 3.2–3.5 ppm in H NMR .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (e.g., 5 µm particle size) and UV detection at 254 nm to assess purity. Mobile phases like acetonitrile/water (70:30 v/v) are suitable for pyrimidine derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) in ESI+ mode can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the ester and pyrimidine moieties .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Experimental Design : Use a split-plot design with factors like temperature (-20°C, 4°C, 25°C), humidity (40%, 75% RH), and light exposure. Replicate each condition three times .
- Parameters to Monitor : Measure degradation via HPLC every 30 days for 6 months. Track hydrolytic degradation (ester bond cleavage) and oxidation (sulfanyl group) using LC-MS .
- Data Analysis : Apply kinetic models (e.g., zero/first-order) to calculate degradation rates. Compare Arrhenius plots for accelerated stability predictions .
Q. What safety protocols are critical during handling and disposal of this compound?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. The sulfanyl group may cause irritation, as seen in structurally similar pyrimidines .
- Waste Disposal : Neutralize acidic/basic byproducts (e.g., propanoic acid derivatives) before incineration. Partner with certified waste management services for fluorinated or sulfur-containing residues .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound?
- Methodological Answer :
- Root-Cause Analysis : Compare reaction parameters (e.g., catalysts, solvents) across studies. For example, THF vs. DMF may influence esterification efficiency due to polarity differences .
- Design of Experiments (DOE) : Use a fractional factorial design to test variables like temperature (60–100°C), stoichiometry (1:1 to 1:1.2), and reaction time (12–24 hrs). Monitor intermediates via in-situ IR spectroscopy .
- Impurity Profiling : Identify byproducts (e.g., transesterification products) using preparative TLC and F NMR if fluorinated analogs are present .
Q. What methodologies are recommended to study the environmental fate and ecological risks of this compound?
- Methodological Answer :
- Long-Term Environmental Monitoring : Adapt frameworks from Project INCHEMBIOL (2005–2011) to assess biodegradation, bioaccumulation, and toxicity in soil/water systems. Use OECD 301F (ready biodegradability) and 305 (bioaccumulation in fish) guidelines .
- Computational Modeling : Apply EPI Suite to predict log (lipophilicity) and ECOSAR for acute/chronic toxicity to aquatic organisms. Validate with experimental LC50 data from Daphnia magna assays .
Q. How can researchers optimize the compound’s bioactivity through structural modifications?
- Methodological Answer :
- SAR Studies : Synthesize analogs by replacing the methoxycyclopentyl group with other cyclic ethers (e.g., tetrahydrofuran) or varying the pyrimidine substituents (e.g., chloro for methylsulfanyl). Test antimicrobial activity via microdilution assays (MIC against S. aureus) .
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase). Prioritize modifications that enhance hydrogen bonding with active-site residues (e.g., Asp27, Tyr100) .
Q. What advanced spectroscopic techniques can elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- In-Situ NMR : Monitor ester hydrolysis in deuterated solvents (e.g., DO/CDOD) at 37°C. Track methoxycyclopentyl ring opening via H NMR peak shifts .
- Time-Resolved Mass Spectrometry : Use DESI-MS to capture transient intermediates during photodegradation. Correlate fragmentation patterns with DFT-calculated transition states .
Data Contradiction and Reproducibility
Q. How should researchers address variability in biological assay results across laboratories?
- Methodological Answer :
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., broth microdilution with Mueller-Hinton II agar). Include positive controls (e.g., ciprofloxacin) and validate cell viability via ATP luminescence assays .
- Meta-Analysis : Aggregate data from multiple studies using random-effects models. Adjust for covariates like solvent (DMSO concentration ≤1%) and cell passage number .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
